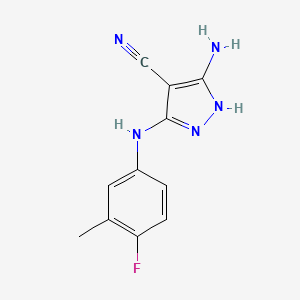

5-氨基-3-(4-氟-3-甲基苯胺基)-1H-吡唑-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile” is a novel compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . These compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

科学研究应用

Medicinal Chemistry and Drug Development

Fluorinated compounds play a crucial role in medicinal chemistry. Researchers have investigated the potential of fluorine-containing molecules as drug candidates. The introduction of fluorine atoms into lead structures can enhance biological activity, improve pharmacokinetics, and increase metabolic stability. In this context, 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile could serve as a scaffold for designing novel pharmaceutical agents .

Radiolabeling for Imaging

The synthesis of 18F-substituted pyridines is of particular interest for positron emission tomography (PET) imaging. These radiolabeled compounds can be used to visualize specific biological processes in vivo. Researchers explore the potential of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile as a PET imaging agent, allowing non-invasive monitoring of disease progression and drug distribution .

Agrochemicals and Pesticides

Fluorine-containing substituents are commonly incorporated into agrochemicals and pesticides. The unique properties of fluorinated compounds can enhance their effectiveness in crop protection. Investigating the pesticidal activity of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile could lead to the development of new agricultural products .

Synthetic Methodology

The synthetic methods for preparing 2-, 3-, and 4-fluoropyridines involve various reactions, such as the Umemoto reaction, Balts-Schiemann reaction, and cyclization processes. Investigating the reactivity of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile in these reactions contributes to the development of new synthetic routes and fluorination strategies .

Biological Studies

Researchers may explore the biological effects of 5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile. This could include studies on its interaction with enzymes, receptors, or cellular pathways. Understanding its biological activity may reveal potential therapeutic applications or provide insights into its mechanism of action.

作用机制

Target of Action

The compound “5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes like kinases, and receptors such as G-protein coupled receptors . The specific target of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some pyrazole derivatives act as inhibitors of certain enzymes, blocking their activity and leading to downstream effects .

Biochemical Pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, if a pyrazole derivative inhibits a kinase, it could affect signal transduction pathways within the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, due to their heterocyclic nature, might have good bioavailability and metabolic stability, but this can vary widely among different compounds .

Result of Action

The molecular and cellular effects of a pyrazole derivative would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in cell proliferation, it could potentially have anti-cancer effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of a pyrazole derivative could potentially be affected by the pH of its environment, as this could influence the compound’s ionization state and therefore its ability to interact with its target .

属性

IUPAC Name |

5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5/c1-6-4-7(2-3-9(6)12)15-11-8(5-13)10(14)16-17-11/h2-4H,1H3,(H4,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKFVJNQNOCOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NNC(=C2C#N)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(4-fluoro-3-methylanilino)-1H-pyrazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)

![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)

![(2Z)-2-[(4-fluorophenyl)imino]-7-hydroxy-N-pyridin-2-yl-2H-chromene-3-carboxamide](/img/structure/B2699587.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2699591.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)